molecular formula C10H16 B074523 (4As,8aS)-1,2,3,4,4a,5,6,8a-octahydronaphthalene CAS No. 1123-79-1

(4As,8aS)-1,2,3,4,4a,5,6,8a-octahydronaphthalene

Cat. No. B074523
CAS RN: 1123-79-1
M. Wt: 136.23 g/mol
InChI Key: FYHNWJNOEQBNGO-VHSXEESVSA-N
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Description

(4As,8aS)-1,2,3,4,4a,5,6,8a-octahydronaphthalene, also known as octahydronaphthalene, is a cyclic hydrocarbon with the chemical formula C10H18. It is a colorless liquid with a mild odor and is commonly used in the synthesis of various organic compounds.

Mechanism Of Action

The mechanism of action of (4As,8aS)-1,2,3,4,4a,5,6,8a-octahydronaphthalenehthalene is not well understood, but it is believed to act as a nonpolar solvent and a reducing agent in chemical reactions. It is also thought to have a stabilizing effect on certain chemical intermediates.

Biochemical And Physiological Effects

There is limited research on the biochemical and physiological effects of (4As,8aS)-1,2,3,4,4a,5,6,8a-octahydronaphthalenehthalene. However, it has been shown to have low toxicity and is not considered to be a carcinogen or mutagen.

Advantages And Limitations For Lab Experiments

Octahydronaphthalene has several advantages for use in lab experiments, including its low toxicity, high boiling point, and low vapor pressure. However, it is not soluble in water and has limited solubility in polar solvents, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on (4As,8aS)-1,2,3,4,4a,5,6,8a-octahydronaphthalenehthalene. One area of interest is the development of new synthetic methods for the production of (4As,8aS)-1,2,3,4,4a,5,6,8a-octahydronaphthalenehthalene and its derivatives. Another area of research is the investigation of its potential use as a solvent and reducing agent in chemical reactions. Additionally, there is a need for further research on the biochemical and physiological effects of (4As,8aS)-1,2,3,4,4a,5,6,8a-octahydronaphthalenehthalene.

Synthesis Methods

Octahydronaphthalene can be synthesized through a variety of methods, including the hydrogenation of naphthalene, the reduction of tetralin, and the dehydrogenation of decalin. The most common method of synthesizing (4As,8aS)-1,2,3,4,4a,5,6,8a-octahydronaphthalenehthalene is through the hydrogenation of naphthalene, which involves the use of a catalyst and hydrogen gas.

Scientific Research Applications

Octahydronaphthalene has been widely used in scientific research as a starting material for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fragrances. It has also been used as a solvent and a reagent in organic chemistry experiments.

properties

CAS RN

1123-79-1

Product Name

(4As,8aS)-1,2,3,4,4a,5,6,8a-octahydronaphthalene

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

IUPAC Name

(4aS,8aS)-1,2,3,4,4a,5,6,8a-octahydronaphthalene

InChI

InChI=1S/C10H16/c1-2-6-10-8-4-3-7-9(10)5-1/h1,5,9-10H,2-4,6-8H2/t9-,10+/m0/s1

InChI Key

FYHNWJNOEQBNGO-VHSXEESVSA-N

Isomeric SMILES

C1CC[C@@H]2C=CCC[C@@H]2C1

SMILES

C1CCC2C=CCCC2C1

Canonical SMILES

C1CCC2C=CCCC2C1

synonyms

cis-Δ1-Octalin

Origin of Product

United States

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